

# Technical Guide: 2-[(Thiophen-2-yl)carbonyl]pyridine (CAS No. 6602-63-7)

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## Compound of Interest

**Compound Name:** 2-[(Thiophen-2-yl)carbonyl]pyridine

**Cat. No.:** B1302316

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-[(Thiophen-2-yl)carbonyl]pyridine**, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, and biological context, presented in a format tailored for research and development professionals.

## Chemical Identity and Properties

**2-[(Thiophen-2-yl)carbonyl]pyridine**, also known as 2-(2-thenoyl)pyridine, is a bicyclic aromatic compound. Its structure features a pyridine ring linked to a thiophene ring through a carbonyl group.

Property	Value	Reference
CAS Number	6602-63-7	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>7</sub> NOS	<a href="#">[1]</a>
Molecular Weight	189.23 g/mol	<a href="#">[1]</a>
Canonical SMILES	C1=CC=NC(=C1)C(=O)C2=C C=CS2	<a href="#">[1]</a>
InChI Key	Not available	
Appearance	Not specified, likely a solid	
Solubility	Not specified, likely soluble in organic solvents	

## Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **2-[(Thiophen-2-yl)carbonyl]pyridine** is not readily available in the public domain, a general synthetic approach can be inferred from related chemical literature. One plausible method is the Friedel-Crafts acylation of pyridine with 2-thenoyl chloride.

General Experimental Protocol (Proposed):

Materials:

- Pyridine
- 2-Thenoyl chloride
- Lewis acid catalyst (e.g., AlCl<sub>3</sub>)
- Anhydrous, non-protic solvent (e.g., dichloromethane, nitrobenzene)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)

- Anhydrous sodium sulfate (for drying)
- Organic solvents for purification (e.g., hexane, ethyl acetate)

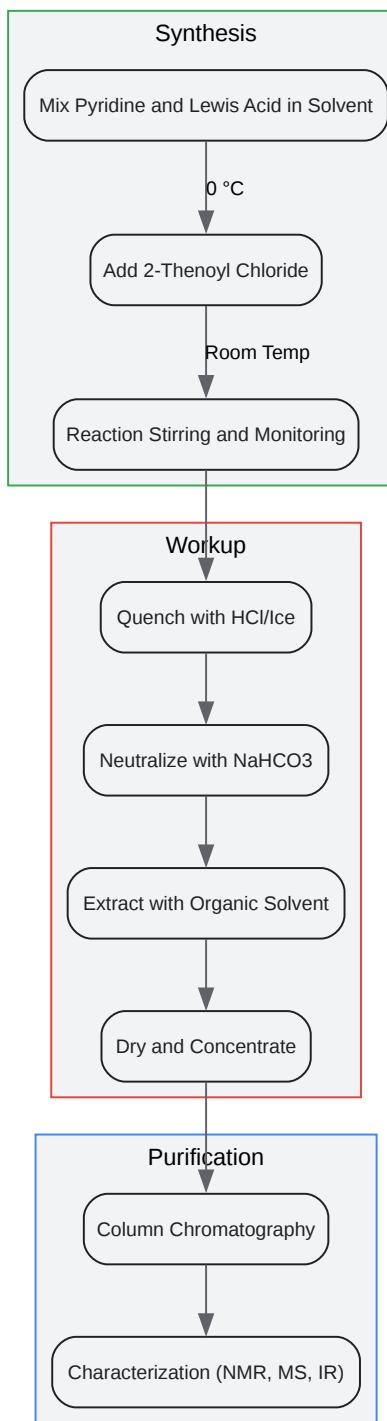
Procedure:

- To a solution of pyridine in an anhydrous, non-protic solvent under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst portion-wise at a controlled temperature (typically 0 °C).
- Slowly add 2-thenoyl chloride to the reaction mixture, maintaining the temperature.
- After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
- Separate the aqueous layer and neutralize it with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
- Characterize the purified product using spectroscopic methods ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS).

Note: This is a generalized protocol and would require optimization for yield and purity.

Below is a workflow diagram illustrating the proposed synthesis and purification process.

## Synthesis and Purification Workflow

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A proposed workflow for the synthesis and purification of **2-[(Thiophen-2-yl)carbonyl]pyridine**.

## Biological Activity and Potential Applications

Specific biological data for **2-[(Thiophen-2-yl)carbonyl]pyridine** is limited in publicly accessible literature. However, the thiophene and pyridine moieties are common pharmacophores found in a wide range of biologically active compounds. Derivatives of thiophene and pyridine have shown a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.

For context, the following table summarizes the biological activities of some related thiophene-pyridine derivatives. It is important to note that these are not the activities of **2-[(Thiophen-2-yl)carbonyl]pyridine** itself but of structurally related molecules.

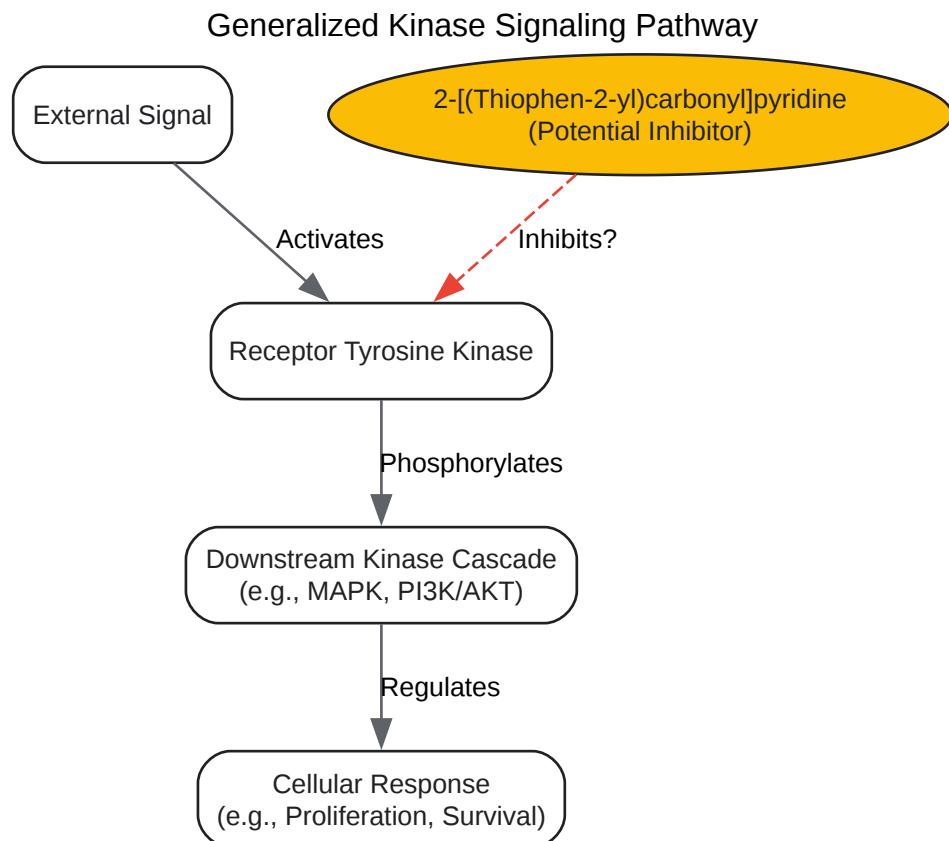
Compound Class	Biological Activity	Example IC <sub>50</sub> Values	Reference
3-(Thiophen-2-ylthio)pyridine Derivatives	Anticancer (Multitarget Kinase Inhibitors)	Compound 22: 2.98 μM (HepG2), 4.34 μM (WSU-DLCL2)	[2]
2-(Thiophen-2-yl)-1,3,5-triazine Derivatives	Anticancer (PI3K $\alpha$ /mTOR Dual Inhibitors)	Compound 13g: 0.20 μM (A549), 1.25 μM (MCF-7), 1.03 μM (HeLa)	[3]

Given the prevalence of the thiophene-pyridine scaffold in medicinal chemistry, **2-[(Thiophen-2-yl)carbonyl]pyridine** represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to elucidate its specific biological profile.

## Signaling Pathways

There is currently no specific information available in the scientific literature detailing the interaction of **2-[(Thiophen-2-yl)carbonyl]pyridine** with any signaling pathways. As a starting point for investigation, researchers could consider screening this compound against kinase panels, given the activity of related compounds as kinase inhibitors.

The diagram below illustrates a generalized kinase signaling pathway, which could be a potential area of investigation for this compound.



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A hypothetical interaction of **2-[(Thiophen-2-yl)carbonyl]pyridine** with a kinase signaling pathway.

## Conclusion

**2-[(Thiophen-2-yl)carbonyl]pyridine** is a chemical entity with potential for further exploration in drug discovery and materials science. This guide provides a summary of the currently available information. Further experimental work is necessary to fully characterize its synthesis, physicochemical properties, and biological activities. Researchers are encouraged to use the information herein as a foundation for future studies on this promising compound.

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## References

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